Benzoic acid, 4-[(4-hydroxyphenyl)azo]- basic properties
Benzoic acid, 4-[(4-hydroxyphenyl)azo]- basic properties
An In-Depth Technical Guide to the Physicochemical Properties of Benzoic acid, 4-[(4-hydroxyphenyl)azo]-
Abstract
Benzoic acid, 4-[(4-hydroxyphenyl)azo]-, also known as 4'-Hydroxyazobenzene-4-carboxylic acid, is a versatile organic compound characterized by its azobenzene core functionalized with both a carboxylic acid and a hydroxyl group. This dual functionality imparts a rich acid-base chemistry and makes the molecule a valuable component in diverse fields, including the synthesis of advanced dyes, the development of cleavable linkers for affinity chromatography, and as a potential pH indicator.[1] This technical guide provides a comprehensive examination of the core physicochemical and basic properties of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its molecular identity, the nuanced interplay of its acidic functional groups, a standard synthesis protocol, and its key applications, grounding the discussion in established scientific principles and methodologies.
Molecular Identity and Physicochemical Profile
Correctly identifying a chemical entity is the foundation of all subsequent research. Benzoic acid, 4-[(4-hydroxyphenyl)azo]- is known by several synonyms, and its core properties are summarized below.
Nomenclature and Chemical Structure
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IUPAC Name: 4-[(4-hydroxyphenyl)diazenyl]benzoic acid[2]
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Common Synonyms: 4-((4-hydroxyphenyl)azo)benzoic acid, 4'-Hydroxyazobenzene-4-carboxylic acid, (E)-4-[(4-Hydroxyphenyl)azo]benzoic acid[2]
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CAS Number: 105299-45-4[3]
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Molecular Formula: C₁₃H₁₀N₂O₃[4]
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Molecular Weight: 242.23 g/mol [4]
The molecule consists of an azobenzene unit, which features a trans-configuration around the N=N double bond in its more stable state.[5][6] This azobenzene core is substituted at the 4 and 4' positions with a carboxylic acid group and a hydroxyl group, respectively.
Caption: Chemical structure of 4-[(4-hydroxyphenyl)azo]benzoic acid.
Physicochemical Properties
A summary of the key physical and chemical properties is presented in the table below. These values are critical for designing experimental conditions, including solvent selection, purification strategies, and storage.
| Property | Value | Source(s) |
| Appearance | Solid, Orange to brown powder | [1] |
| Melting Point | 260-295 °C (with decomposition) | [1][3][4] |
| Storage Temperature | 2-8°C | [1] |
| Purity (Typical) | ≥97% |
The Dual Acidic Nature: A Tale of Two Protons
The defining feature of this molecule's "basic" properties is its acidic character, derived from two distinct functional groups: the carboxylic acid and the phenol. The pKa of a functional group is a measure of its acidity, and understanding these values is crucial for applications such as pH indicators, buffers, and drug delivery systems where protonation state dictates solubility and interaction.
The Carboxylic Acid Proton (pKa₁)
The carboxylic acid (-COOH) is the more acidic of the two functional groups. For comparison, the pKa of benzoic acid is approximately 4.2. The parent compound, 4-hydroxybenzoic acid, has a carboxylic acid pKa of 4.54.[7] The introduction of the electron-withdrawing azo group (-N=N-) in the para position is expected to increase the acidity (lower the pKa) of the carboxylic acid proton by stabilizing the resulting carboxylate anion through resonance and inductive effects.
The Phenolic Proton (pKa₂)
The hydroxyl (-OH) group attached to the benzene ring is weakly acidic. The pKa of phenol itself is approximately 10.0. The azo group, being electron-withdrawing, also increases the acidity of the phenolic proton compared to phenol, though its effect is transmitted through the second phenyl ring. Therefore, the pKa of the phenolic proton in this molecule is expected to be lower than 10.
The distinct pKa values mean the molecule can exist in different ionic forms depending on the pH of the solution, a property that is key to its use as a pH indicator.[1]
Synthesis and Spectroscopic Characterization
Understanding the synthesis and purification of a compound is paramount for ensuring the quality and reproducibility of experimental results.
Synthesis Pathway: Diazotization and Azo Coupling
The synthesis of azo compounds like Benzoic acid, 4-[(4-hydroxyphenyl)azo]- is a classic example of electrophilic aromatic substitution, involving two main steps: diazotization and azo coupling.[8]
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Diazotization: A primary aromatic amine (e.g., 4-aminobenzoic acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.
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Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound (a coupling agent), such as phenol. The phenol is activated towards electrophilic attack, and the coupling occurs, typically at the para position to the hydroxyl group, to form the final azo compound.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for azo dye synthesis.[8]
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Diazotization of 4-Aminobenzoic Acid:
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Dissolve a molar equivalent of 4-aminobenzoic acid in dilute HCl.
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Cool the solution to 0-5 °C in an ice bath with constant stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. Stir for 20-30 minutes after addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
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Preparation of Coupling Solution:
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In a separate beaker, dissolve a molar equivalent of phenol in an aqueous sodium hydroxide solution.
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Cool this solution to 0-5 °C in an ice bath.
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Azo Coupling Reaction:
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Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring.
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Maintain the temperature at 0-5 °C and continue stirring for 30-60 minutes. A colored precipitate of the azo dye will form.
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Isolation and Purification:
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Filter the crude product using vacuum filtration and wash with cold water to remove excess salts.
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Recrystallize the solid product from a suitable solvent, such as aqueous ethanol, to achieve high purity.
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Dry the purified crystals in a vacuum oven.
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Trustworthiness Check: The success of the synthesis is validated by the formation of a distinctively colored product. Purity is subsequently confirmed by measuring the melting point, which should be sharp and within the expected range, and through spectroscopic analysis (e.g., UV-Vis, FTIR).
Spectroscopic Signature
Spectroscopy is essential for confirming the structure and purity of the synthesized molecule.
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UV-Visible Spectroscopy: Azobenzene derivatives are known for their strong light absorption.[6] They typically exhibit two characteristic absorption bands: a high-intensity π → π* transition in the UV region (around 320-350 nm) and a lower-intensity n → π* transition in the visible region (around 440-450 nm).[9] The exact wavelengths and intensities are solvent-dependent. This property is fundamental to its use in dyes and as a photoresponsive switch.[1][9]
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Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups. Expected characteristic peaks include:
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A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
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An O-H stretch from the phenol (~3200-3600 cm⁻¹).
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A C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).
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An N=N stretch (~1400-1450 cm⁻¹), which can be weak or difficult to assign.
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C=C stretches from the aromatic rings (~1450-1600 cm⁻¹).
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Applications in Research and Drug Development
The unique structure of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- lends itself to several advanced applications.
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Cleavable Linkers: The azobenzene group can serve as a chemically cleavable linker. Treatment with sodium dithionite reduces the azo bond, cleaving the molecule into two separate primary amine compounds. This functionality is highly valuable in affinity chromatography and proteomics for the controlled release of captured biomolecules.
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Dyes and pH Indicators: As an azo dye, it is inherently colored. The color can be pH-sensitive due to the protonation/deprotonation of the hydroxyl and carboxylic acid groups, making it a candidate for use as a pH indicator.[1]
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Synthesis Intermediate: The molecule serves as a building block for more complex structures. For example, the hydroxyl group can be alkylated in a Williamson ether synthesis to create a library of related compounds.[10]
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Potential Biological Activity: The parent structures, 4-hydroxybenzoic acid and its derivatives (parabens), are known for their antimicrobial and antioxidant properties.[11][12][13] While the toxicology of this specific azo compound requires thorough investigation, its structural similarity suggests that it and its derivatives could be explored for various biological activities.
Safety, Handling, and Storage
As a laboratory chemical, proper handling is essential.
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Hazards: The compound is classified as an irritant, causing skin and serious eye irritation.[2][14] It may also cause respiratory irritation.[14]
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Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.[15]
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Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8 °C.[1] It is incompatible with strong oxidizing agents.[16][17]
Conclusion
Benzoic acid, 4-[(4-hydroxyphenyl)azo]- is a multifunctional molecule whose properties are dictated by the interplay between its azobenzene core and its acidic functional groups. A thorough understanding of its synthesis, physicochemical characteristics, and acid-base behavior is critical for leveraging its full potential in applications ranging from materials science to biochemical research. This guide provides the foundational knowledge for scientists and researchers to confidently incorporate this versatile compound into their work.
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